2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine
Overview
Description
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine typically involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with 2,5-difluoronitrobenzene, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium on carbon catalyst .
Industrial Production Methods
For industrial-scale production, the process may involve similar steps but optimized for larger quantities. This includes the use of high-pressure reactors for the hydrogenation step and continuous flow systems to improve efficiency and yield. The use of Raney nickel as a catalyst in the reduction step is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(4-nitrophenoxy)-5-(trifluoromethyl)benzenamine.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenoxy)-3-(trifluoromethyl)benzenamine
- 2-(4-Aminophenoxy)-4-(trifluoromethyl)benzenamine
- 2-(4-Aminophenoxy)-6-(trifluoromethyl)benzenamine
Uniqueness
2-(4-Aminophenoxy)-5-(trifluoromethyl)benzenamine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique positioning can result in different steric and electronic effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-aminophenoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)8-1-6-12(11(18)7-8)19-10-4-2-9(17)3-5-10/h1-7H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNJTAPPWAJHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178916 | |
Record name | Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24219-88-3 | |
Record name | Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2-(4-aminophenoxy)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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